4-Nitrosohydrochlorothiazide

Catalog No.
S3349623
CAS No.
63779-86-2
M.F
C7H7ClN4O5S2
M. Wt
326.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosohydrochlorothiazide

CAS Number

63779-86-2

Product Name

4-Nitrosohydrochlorothiazide

IUPAC Name

6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C7H7ClN4O5S2

Molecular Weight

326.7 g/mol

InChI

InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15)

InChI Key

QJNIRHJVSXLTEW-UHFFFAOYSA-N

SMILES

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N

Canonical SMILES

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N
  • Chemical Characterization

    Research has been conducted to characterize 4-N-HCT on a molecular level. Studies have investigated its structure, chemical properties, and stability PubChem: .

  • Potential Mutagenicity

    Some research suggests that 4-N-HCT may have mutagenic properties, meaning it could potentially cause changes in DNA that could lead to cancer. This is a concern for the safety of HCT, as 4-N-HCT may be a minor contaminant during the manufacturing process Sigma-Aldrich: . However, more research is needed to confirm this effect.

  • Use as an Internal Standard

    Due to its specific chemical properties, 4-N-HCT has been used as a reference material in research on HCT. As an internal standard, it helps researchers measure the amount of HCT present in a sample MedChemExpress: .

4-Nitrosohydrochlorothiazide is a nitroso derivative of hydrochlorothiazide, a thiazide diuretic commonly used in the treatment of hypertension and edema. Its chemical formula is C7_7H7_7ClN4_4O5_5S2_2, and it has a molecular weight of approximately 326.74 g/mol . The compound features a nitroso group (-NO) attached to the benzene ring of hydrochlorothiazide, which alters its chemical properties and biological activity.

The reactivity of 4-nitrosohydrochlorothiazide is influenced by its nitroso group. It undergoes various chemical transformations, particularly in aqueous solutions. Studies indicate that it degrades rapidly at pH values between 6 and 8, producing several degradation products, including formaldehyde, aminobenzenesulfonic acid derivatives, and thiatriazine . The degradation mechanism involves parallel and consecutive reactions, leading to the formation of these byproducts over time.

The synthesis of 4-nitrosohydrochlorothiazide typically involves the nitrosation of hydrochlorothiazide. This reaction can be achieved through the reaction of hydrochlorothiazide with nitrous acid or other nitrosating agents under controlled conditions. The process must be carefully managed to ensure the formation of the desired nitroso derivative while minimizing the formation of unwanted byproducts .

4-Nitrosohydrochlorothiazide finds applications primarily in pharmaceutical research and development. As a secondary standard and certified reference material, it is used in quality control processes for pharmaceutical products involving hydrochlorothiazide. Its unique properties also make it a subject of study for potential new therapeutic uses in treating hypertension or related conditions .

Studies on the interactions of 4-nitrosohydrochlorothiazide with other compounds have revealed its ability to form complexes with macrocyclic ligands, indicating potential for use in drug delivery systems or as a part of combination therapies. Further research is needed to explore these interactions comprehensively and assess their implications for drug efficacy and safety.

Several compounds share structural similarities with 4-nitrosohydrochlorothiazide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
HydrochlorothiazideC7_7H8_8ClN3_3O4_4SParent compound; lacks nitroso group
N-NitrosodimethylamineC2_2H6_6N2_2OKnown carcinogen; widely studied for toxicity
N-NitrosomethylureaC3_3H6_6N4_4OAnother nitroso compound; linked to carcinogenicity
Thiazides (general class)VariesDiuretic class; includes various derivatives with different substitutions

Uniqueness: 4-Nitrosohydrochlorothiazide is unique due to its specific nitroso modification on the hydrochlorothiazide structure, which may confer distinct pharmacological properties compared to its parent compound and other similar compounds. This modification could influence both its stability and biological activities, making it an interesting subject for further research in medicinal chemistry.

XLogP3

-0.2

Other CAS

63779-86-2

Wikipedia

4-Nitrosohydrochlorothiazide

Dates

Modify: 2024-04-14

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